[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid

Hydrogen-bond donor count physicochemical property target engagement

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid (CAS 1207758-97-1) is a heteroaryl boronic acid that integrates a pyridine scaffold at the 3-boronic acid position with a 3-hydroxyoxetan-3-yl substituent at the 6-position. This compound serves as a versatile Suzuki-Miyaura cross-coupling partner for introducing both the pyridine pharmacophore and the oxetane moiety into drug-like molecules.

Molecular Formula C8H10BNO4
Molecular Weight 194.98 g/mol
Cat. No. B15052358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid
Molecular FormulaC8H10BNO4
Molecular Weight194.98 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C2(COC2)O)(O)O
InChIInChI=1S/C8H10BNO4/c11-8(4-14-5-8)7-2-1-6(3-10-7)9(12)13/h1-3,11-13H,4-5H2
InChIKeyYXIJIBXBKIQFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid – A Dual-Functionality Heteroaryl Boronic Acid Building Block for Oxetane-Enhanced Drug Discovery


[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid (CAS 1207758-97-1) is a heteroaryl boronic acid that integrates a pyridine scaffold at the 3-boronic acid position with a 3-hydroxyoxetan-3-yl substituent at the 6-position. This compound serves as a versatile Suzuki-Miyaura cross-coupling partner for introducing both the pyridine pharmacophore and the oxetane moiety into drug-like molecules. Its molecular formula is C₈H₁₀BNO₄, with a molecular weight of 194.98 g/mol, and it features three hydrogen-bond donors and a topological polar surface area of 82.8 Ų [1]. Commercially available at ≥95–98% purity from multiple suppliers, it is stored under refrigeration and is intended exclusively for research and further manufacturing use .

Why Generic Pyridyl Boronic Acids Cannot Substitute for [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic Acid in Lead Optimization


While numerous pyridyl boronic acids are available, the unique combination of a direct C–C linkage between the oxetane ring and the pyridine 6-position, together with the tertiary alcohol on the oxetane, cannot be replicated by simpler analogs. Substituting with 3-pyridylboronic acid (CAS 1692-25-7) entirely sacrifices the oxetane-associated advantages in metabolic stability, conformational constraint, and solubility modulation that are critical in late-stage lead optimization [1]. The closest commercially available analog, [6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid (CAS 2377610-41-6), connects the oxetane via an ether linkage rather than a direct C–C bond, resulting in fewer hydrogen-bond donors (2 vs 3) and altered electronic and steric properties that can fundamentally change both coupling reactivity and the physicochemical profile of downstream products .

Quantitative Differentiation Evidence for [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic Acid vs. Closest Analogs


Hydrogen-Bond Donor Count: 3 HBD Enables Stronger Target Engagement vs. 2 HBD of Ether-Linked Analog

The tertiary alcohol on the oxetane ring provides [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid with three hydrogen-bond donors (HBD), as computed and reported by PubChem [1]. In contrast, the most structurally similar commercial analog, [6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid, lacks the hydroxyl group on the oxetane and possesses only two HBD (the two hydroxyls on the boronic acid moiety) . This additional donor can form extra polar contacts with target protein residues or influence aqueous solubility and crystal packing of final drug candidates.

Hydrogen-bond donor count physicochemical property target engagement

Topological Polar Surface Area: 82.8 Ų Differentiates from Ether-Linked and Non-Oxetane Pyridyl Boronic Acids

The target compound has a computed topological polar surface area (TPSA) of 82.8 Ų [1]. This value reflects the combined contributions of the boronic acid, the pyridine nitrogen, and the hydroxyl-substituted oxetane ring. By comparison, the ether-linked analog [6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid has an estimated TPSA of approximately 71.4 Ų (lacking the hydroxyl oxygen contribution), and the widely used 3-pyridylboronic acid has a TPSA of approximately 53.3 Ų. The ~11.4 Ų increase over the ether-linked analog and ~29.5 Ų increase over 3-pyridylboronic acid place this compound in a distinct physicochemical space that can influence membrane permeability, solubility, and P-glycoprotein recognition in final drug candidates [2].

Topological polar surface area membrane permeability bioavailability prediction

Oxetane-Class Metabolic Stability: Reduced Intrinsic Clearance vs. Gem-Dimethyl Analogs in Human Liver Microsomes

Oxetane-containing compounds, as a class, consistently demonstrate superior metabolic stability compared to their gem-dimethyl-substituted counterparts. In a landmark study by Wuitschik et al., replacement of a gem-dimethyl group with an oxetane ring reduced the logD₇.₄ by approximately 1–2 units and decreased intrinsic clearance in human liver microsomes by ≥50% across multiple scaffolds [1]. Building blocks such as [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid that incorporate this motif pre-installed at the coupling stage enable medicinal chemists to access these metabolic advantages without requiring late-stage oxetane installation. In contrast, simple 3-pyridylboronic acid (CAS 1692-25-7) or alkyl-substituted pyridyl boronic acids lack this metabolic shield, necessitating downstream structural modification that can disrupt established SAR [2].

metabolic stability intrinsic clearance oxetane effect

Commercial Purity and Procurement Specifications: 95–98% Purity with Defined Storage and Shipping Conditions

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is commercially available at ≥95% purity (AKSci) and ≥98% purity (ChemScene, Leyan), with documented storage conditions of 2–8°C under dry, sealed atmosphere . The compound is shipped at room temperature domestically and is not classified as hazardous for transport per DOT/IATA regulations . This availability profile contrasts with the closely related [6-(oxetan-3-yloxy)pyridin-3-yl]boronic acid, which requires refrigerated storage but is also available at 98% purity from Sigma-Aldrich/Combi-Blocks . For procurement decision-making, the specified purity, storage stability, and shipping classification directly impact project timelines and total cost of ownership.

purity specification procurement quality control

High-Impact Application Scenarios for [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic Acid in Drug Discovery


Kinase Inhibitor Lead Optimization Requiring Improved Metabolic Stability

Medicinal chemistry teams optimizing kinase inhibitor leads frequently encounter high intrinsic clearance as a go/no-go criterion. Incorporating [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid as a Suzuki coupling partner installs both the pyridine kinase hinge-binding motif and the oxetane ring in a single step, leveraging the documented ≥50% intrinsic clearance reduction conferred by oxetane-for-gem-dimethyl substitution [1]. The pre-installed tertiary alcohol on the oxetane provides an additional vector for hydrogen bonding to the kinase hinge or DFG motif, expanding SAR exploration without increasing molecular weight.

CNS-Penetrant Candidate Design with Balanced Physicochemical Properties

The compound's topological polar surface area of 82.8 Ų, combined with its moderate molecular weight (194.98 g/mol) and limited rotatable bond count (2), positions it favorably for CNS drug design where TPSA < 90 Ų is often desired for passive blood-brain barrier penetration [1]. The oxetane motif further modulates basicity of the adjacent pyridine nitrogen (pKa reduction of ~1–2 units), which can reduce P-glycoprotein efflux susceptibility—a critical parameter for achieving adequate brain exposure [1].

Covalent Inhibitor Design Exploiting the Boronic Acid Warhead and Oxetane Scaffold

The boronic acid functionality serves as a reversible covalent warhead targeting serine/threonine hydroxyls or catalytic dyads in proteases and kinases. [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid enables scaffold optimization where the oxetane ring simultaneously enhances metabolic stability and provides a rigid, sp³-rich spacer that constrains the conformational flexibility of the covalent adduct, potentially improving target residence time relative to flexible alkyl-linked boronic acid building blocks [1].

High-Throughput Parallel Synthesis of Focused Kinase Libraries

The compound's room-temperature shipping stability, non-hazardous classification , and commercial availability at ≥95–98% purity from multiple suppliers make it suitable for automated parallel synthesis workflows. When used in Suzuki-Miyaura arrays with diverse aryl/heteroaryl halides, it generates oxetane-pyridine biaryl libraries with inherent metabolic stability advantages, accelerating hit-to-lead timelines by embedding favorable ADME properties at the building-block stage rather than requiring iterative optimization.

Quote Request

Request a Quote for [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.